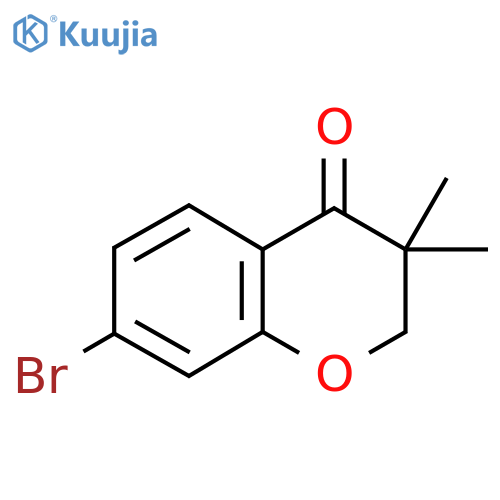

Cas no 868732-30-3 (7-Bromo-3,3-dimethyl-chroman-4-one)

868732-30-3 structure

商品名:7-Bromo-3,3-dimethyl-chroman-4-one

CAS番号:868732-30-3

MF:C11H11BrO2

メガワット:255.1078

MDL:MFCD32220369

CID:4741501

7-Bromo-3,3-dimethyl-chroman-4-one 化学的及び物理的性質

名前と識別子

-

- 7-Bromo-3,3-dimethylchroman-4-one

- 7-bromo-3,3-dimethyl-chroman-4-one

- SY263480

- 7-Bromo-3,3-dimethyl-chroman-4-one

-

- MDL: MFCD32220369

- インチ: 1S/C11H11BrO2/c1-11(2)6-14-9-5-7(12)3-4-8(9)10(11)13/h3-5H,6H2,1-2H3

- InChIKey: UDRQJXYSPMMWIJ-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C2=C(C=1[H])OC([H])([H])C(C([H])([H])[H])(C([H])([H])[H])C2=O

計算された属性

- せいみつぶんしりょう: 253.99424g/mol

- どういたいしつりょう: 253.99424g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 0

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 26.3

- ぶんしりょう: 255.11g/mol

7-Bromo-3,3-dimethyl-chroman-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D780157-1g |

7-Bromo-3,3-dimethylchroman-4-one |

868732-30-3 | 95% | 1g |

$980 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528174-1g |

7-Bromo-3,3-dimethylchroman-4-one |

868732-30-3 | 98% | 1g |

¥9021.00 | 2024-04-27 | |

| eNovation Chemicals LLC | D780157-1g |

7-Bromo-3,3-dimethylchroman-4-one |

868732-30-3 | 95% | 1g |

$980 | 2025-02-25 |

7-Bromo-3,3-dimethyl-chroman-4-one 関連文献

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641

868732-30-3 (7-Bromo-3,3-dimethyl-chroman-4-one) 関連製品

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:868732-30-3)7-Bromo-3,3-dimethyl-chroman-4-one

清らかである:99%

はかる:1g

価格 ($):903.0